

Application Note: Mass Spectrometry

Fragmentation Analysis of 2,3-Dimethylbutane

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Compound of Interest

Compound Name: 2,3-Dimethylbutane

Cat. No.: B166060

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Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2,3-dimethylbutane**. As a branched alkane, its mass spectrum is characterized by specific cleavage patterns that are highly informative for structural elucidation. Understanding these fragmentation pathways is crucial for researchers and scientists in fields ranging from organic chemistry to drug development, where the identification of small molecule structures is paramount. This document outlines the key fragment ions, their relative abundances, and the underlying fragmentation mechanisms. A standardized protocol for acquiring the mass spectrum of volatile alkanes is also presented.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for its identification.

Branched alkanes, such as **2,3-dimethylbutane**, exhibit characteristic fragmentation behaviors.^{[1][2][3]} Cleavage is favored at branching points due to the formation of more stable secondary and tertiary carbocations.^{[1][2][4][5]} Consequently, the molecular ion peak for branched alkanes is often weak or, in some cases, absent.^{[3][4][5]} This application note details the specific fragmentation of **2,3-dimethylbutane**.

Fragmentation Pattern of 2,3-Dimethylbutane

The mass spectrum of **2,3-dimethylbutane** is dominated by fragments resulting from the cleavage of C-C bonds. The molecular formula is C_6H_{14} , with a molecular weight of approximately 86.18 g/mol .^[6]

Upon electron impact, a **2,3-dimethylbutane** molecule loses an electron to form the molecular ion, $[C_6H_{14}]^+$, which appears at a mass-to-charge ratio (m/z) of 86.^[7] However, due to its branched structure, this molecular ion is relatively unstable and readily undergoes fragmentation, resulting in a low abundance in the spectrum.^{[7][8]}

The most prominent fragmentation pathway involves the cleavage of the C2-C3 bond, leading to the formation of a stable isopropyl cation ($[C_3H_7]^+$) at m/z 43. This fragment is typically the base peak in the spectrum, having the highest relative abundance.^{[7][9]} Further loss of hydrogen atoms from this and other fragments leads to peaks at m/z 42 and 41.^[7] Another notable, though less intense, fragment is the ethyl cation ($[C_2H_5]^+$) at m/z 29.^[7]

Quantitative Data Summary

The table below summarizes the major ions observed in the electron ionization mass spectrum of **2,3-dimethylbutane**.

m/z	Proposed Ion Fragment	Chemical Formula	Relative Abundance (%)	Notes
86	Molecular Ion	$[C_6H_{14}]^{+\cdot}$	Low	Often weak or absent in highly branched alkanes. [4] [5] [7]
71	Loss of a methyl group	$[C_5H_{11}]^+$	Moderate	
43	Isopropyl cation	$[C_3H_7]^+$	100 (Base Peak)	Formation of a stable secondary carbocation. [7] [9]
42	Propene radical cation	$[C_3H_6]^{+\cdot}$	High	Result of hydrogen loss from the m/z 43 fragment. [7]
41	Allyl cation	$[C_3H_5]^+$	High	Further hydrogen loss. [7]
29	Ethyl cation	$[C_2H_5]^+$	Moderate	[7]
27	Ethenyl cation	$[C_2H_3]^+$	Moderate	

Experimental Protocol

This protocol describes a general method for obtaining the mass spectrum of a volatile organic compound like **2,3-dimethylbutane** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or ion trap).
- Electron Ionization (EI) source.

2. Sample Preparation:

- Prepare a dilute solution of **2,3-dimethylbutane** in a volatile, inert solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 ppm.

3. GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- GC Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for alkane separation.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C[10][11]
- Ionization Energy: 70 eV (standard for library matching).[10][11]
- Mass Range: Scan from m/z 20 to 100.

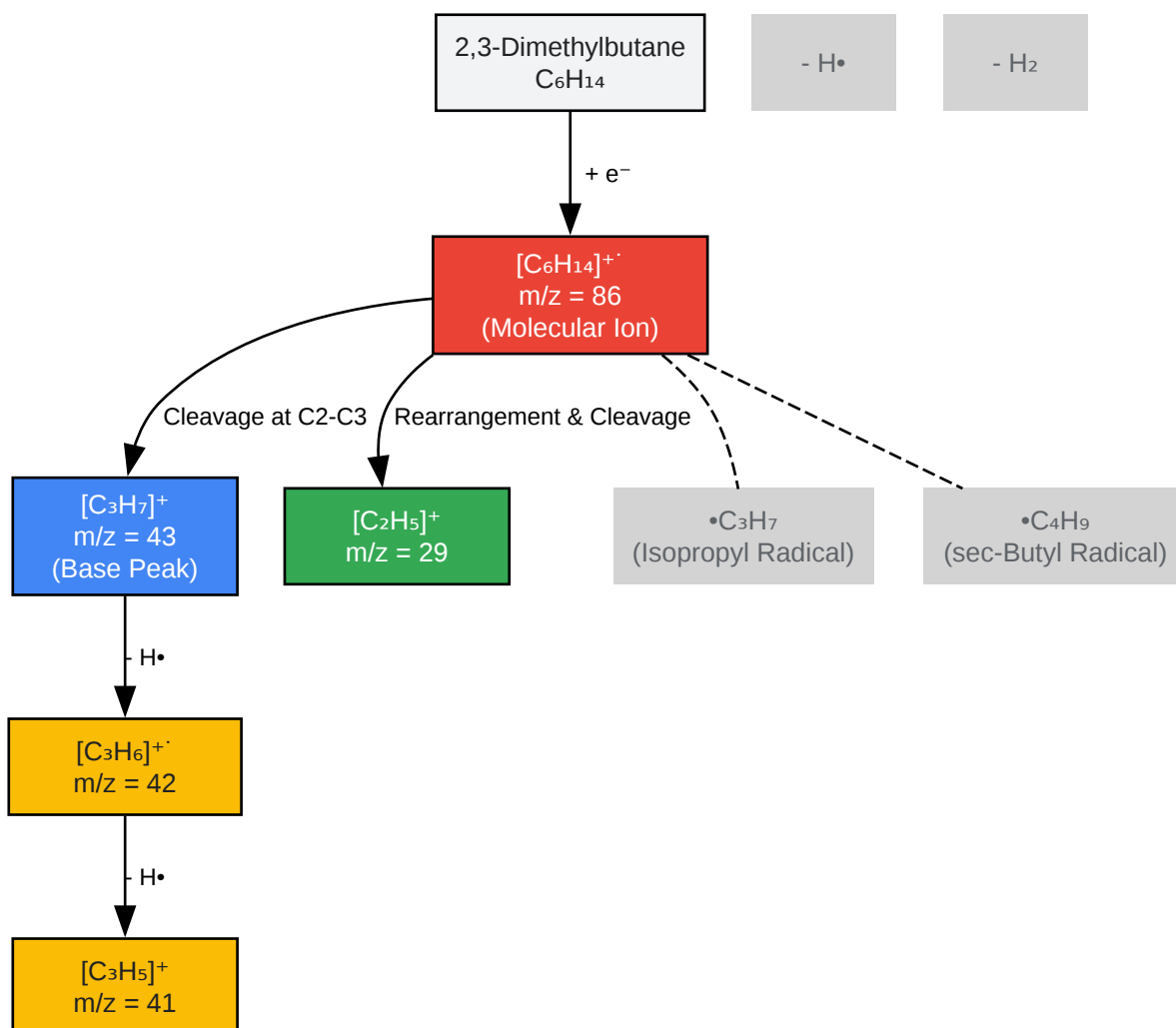
4. Data Acquisition and Analysis:

- Acquire the mass spectrum for the GC peak corresponding to **2,3-dimethylbutane**.
- Process the data to obtain a background-subtracted mass spectrum.
- Identify the molecular ion and major fragment ions.

- Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathway of **2,3-dimethylbutane** upon electron ionization.



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